molecular formula C15H13F3N2O5 B2560545 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396869-80-9

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2560545
M. Wt: 358.273
InChI Key: FMZUBNFCTDNBIX-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .


Synthesis Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . Because of its partial aromatic character, furan’s behavior is intermediate between that of an enol ether and an aromatic ring .


Chemical Reactions Analysis

Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied. The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of b-dicarbonyl compounds and a .

Scientific Research Applications

High-Performance Energetic Materials

Research has shown the design and synthesis of energetic materials through the assembly of diverse N-O building blocks. This approach led to the development of compounds with high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications in energetic materials. Specifically, compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan exhibited the highest calculated crystal density among N-oxide energetic compounds, indicating significant potential in this area (Zhang & Shreeve, 2014).

Catalytic Activity Enhancement

N,N'-Bisoxalamides, including N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been identified as effective ligands for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This advancement enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures and catalyst loadings, offering a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Synthesis of Novel Materials

The synthesis of novel materials such as 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives from furan-2-yl(phenyl)methanol derivatives has been facilitated by the aza-Piancatelli rearrangement. This process, catalyzed by In(OTf)3, showcases the versatility of furan derivatives in synthesizing heterocyclic compounds with potential applications in various chemical industries (Reddy et al., 2012).

Detection of Toxic Anions

Metal-organic frameworks (MOFs) based on yttrium and doped with terbium have been developed for the rapid, visible detection of toxic anions in an aqueous medium. These MOFs utilize furan-2,5-dicarboxylic acid and oxalate as ligands, highlighting the role of furan derivatives in constructing materials with environmental and health monitoring applications. The specific MOF demonstrated high sensitivity and low detection limits for chromate, permanganate, and phosphate ions, surpassing previous reports and offering a promising approach for detecting anions critical to human health (Singha et al., 2019).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZUBNFCTDNBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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